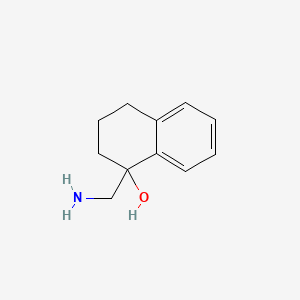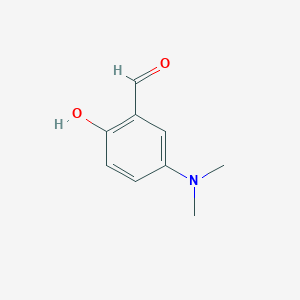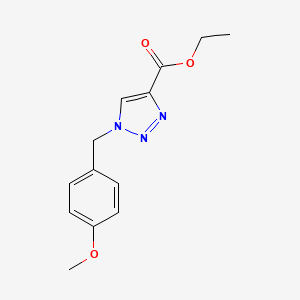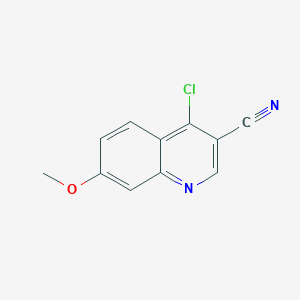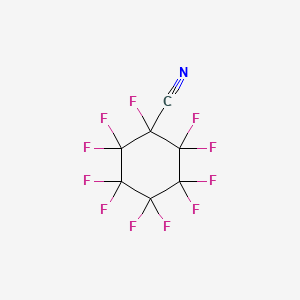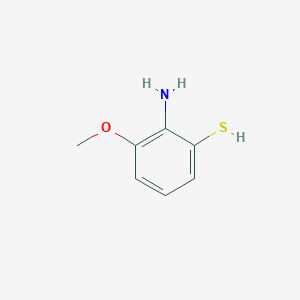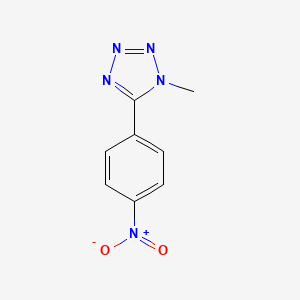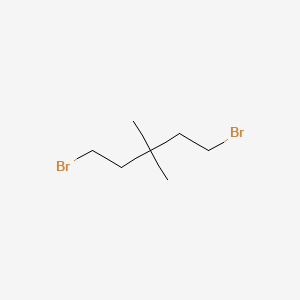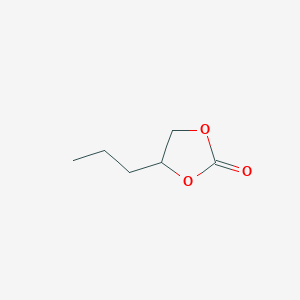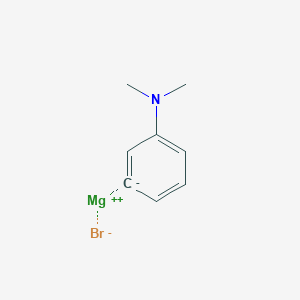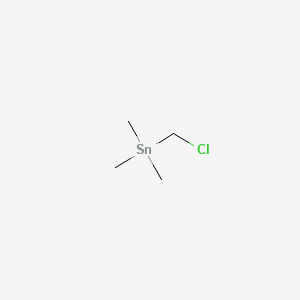
Chloromethyltrimethyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyltrimethyltin (CMTT) is an organotin compound that is widely used in a variety of scientific and industrial applications. It is an organometallic compound that has a wide range of properties, making it a versatile compound for various applications. CMTT has been found to have a number of biochemical and physiological effects, which have been studied in recent years.
科学的研究の応用
Neurotoxicity Research
Chloromethyltrimethyltin (CMT) has been explored in the context of neurotoxicity studies. O'Callaghan, Niedzwiecki, and Means (1989) investigated the variations in the neurotoxic potency of organometallic compounds like trimethyltin (TMT), which is closely related to CMT. They found that different samples of TMT resulted in varying degrees of neurotoxicity in rats, indicating that CMT and similar compounds can be significant in neurotoxicity research (O'Callaghan et al., 1989).
Chemical Synthesis
Burford, Cooke, Roy, and Magnus (1983) explored the use of chloromethyltrimethylsilane, a compound related to CMT, in chemical synthesis. Their study focused on the treatment of this compound with sec-BuLi in THF at -78°, producing chloromethyl(tri-methylsilyl)lithium, a key intermediate in the synthesis of various organic compounds. This research highlights the potential use of CMT derivatives in advanced chemical synthesis (Burford et al., 1983).
Pharmacology and Drug Metabolism
Kim, Park, Lee, and Lim (2003) delved into the metabolism of chloroquine, a compound structurally different but pharmacologically related to CMT, in human liver microsomes. Their research provides insights into how similar organometallic compounds might be metabolized in the human body, which could be relevant for understanding the metabolic pathways of CMT and its derivatives (Kim et al., 2003).
特性
IUPAC Name |
chloromethyl(trimethyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl.3CH3.Sn/c1-2;;;;/h1H2;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYUUICSINMICU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545724 |
Source


|
| Record name | (Chloromethyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4554-90-9 |
Source


|
| Record name | (Chloromethyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)

